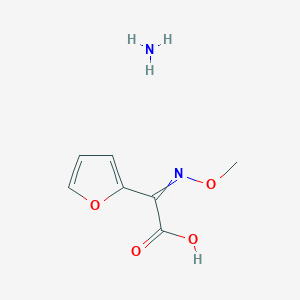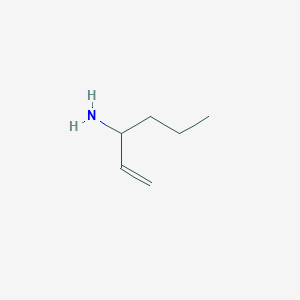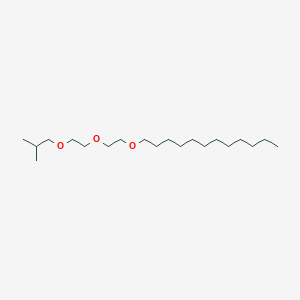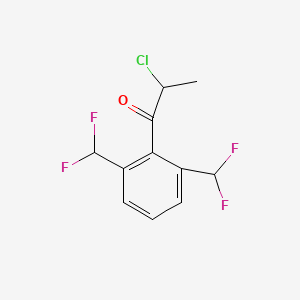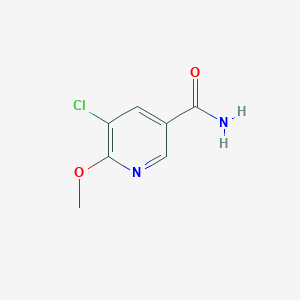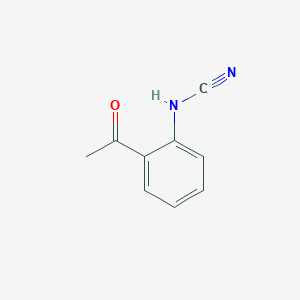
(2-Acetylphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetylphenyl)cyanamide is an organic compound characterized by the presence of both an acetyl group and a cyanamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl)cyanamide can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylamine with cyanogen bromide under controlled conditions. This method requires careful handling of cyanogen bromide due to its toxicity . Another method involves the use of aryl thiourea and halides through a base-mediated strategy, which is more eco-friendly and yields high purity products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and safer cyanation reagents has been explored to minimize the risks associated with traditional methods .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetylphenyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The acetyl and cyanamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Major products formed from these reactions include substituted phenylamines, nitriles, and various heterocyclic compounds. These products have significant applications in organic synthesis and pharmaceuticals .
Applications De Recherche Scientifique
(2-Acetylphenyl)cyanamide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Acetylphenyl)cyanamide involves its interaction with molecular targets through its reactive functional groups. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its applications as an enzyme inhibitor and in the synthesis of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Cyanamide: A simpler compound with a similar cyanamide group but lacking the acetyl group.
N-Phenylcyanamide: Contains a phenyl group attached to the cyanamide group but without the acetyl substitution.
2-Acetylphenylamine: Similar structure but with an amine group instead of the cyanamide group.
Uniqueness
(2-Acetylphenyl)cyanamide is unique due to the presence of both acetyl and cyanamide groups, which impart distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Numéro CAS |
75106-14-8 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2-acetylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-4-2-3-5-9(8)11-6-10/h2-5,11H,1H3 |
Clé InChI |
ALBGUXLMHZOHSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


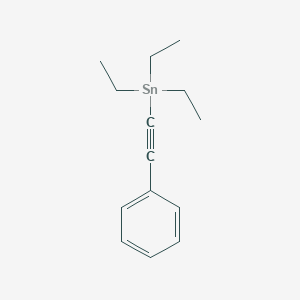
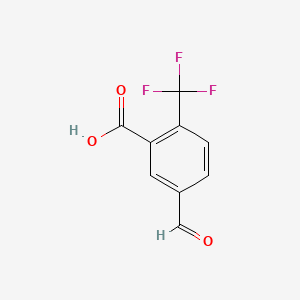


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
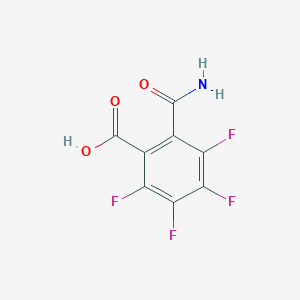
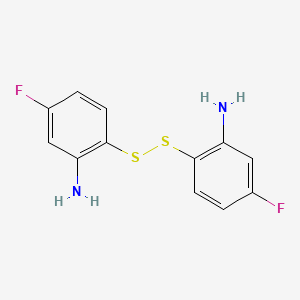
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)

